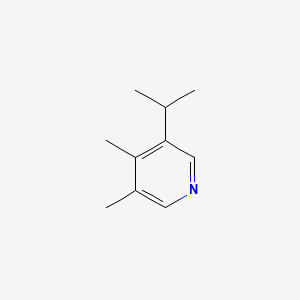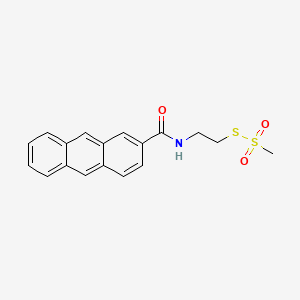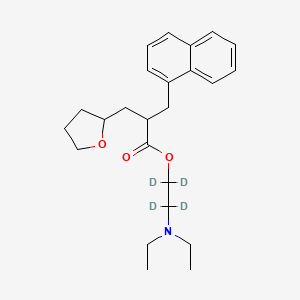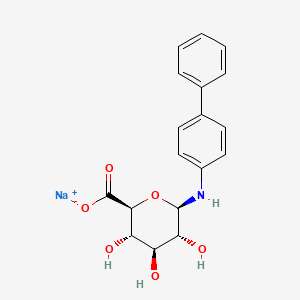
4-Aminobiphenyl |A-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobiphenyl A-D-Glucuronide Sodium Salt is a compound with the molecular formula C18H18NNaO6 . It is available for purchase from various chemical suppliers.
Synthesis Analysis
The synthesis of 4-Aminobiphenyl, a component of the compound , can be achieved by the reduction of 4-nitrobiphenyl, which is obtained by the nitration of biphenyl . Another synthesis method involves reacting 4-azidobiphenyl with diphosphorus tetraiodide (P2I4), which cleaves the nitrogen-nitrogen bond .Molecular Structure Analysis
The molecular structure of 4-Aminobiphenyl A-D-Glucuronide Sodium Salt is represented by the formula C18H18NNaO6 . The molecular weight of the compound is 367.333.Physical And Chemical Properties Analysis
4-Aminobiphenyl, a component of the compound, is a colorless solid that can appear colored when aged . It is slightly soluble in cold water, but soluble in hot water .Scientific Research Applications
Cancer Risk Assessment
The metabolism of 4-Aminobiphenyl (ABP) has been studied to understand its role in human cancer risk. A physiological pharmacokinetic model quantifies the formation of the carcinogen N-hydroxy-4-ABP and its DNA-binding activity in the bladder. This research is crucial for assessing individual susceptibility to cancer caused by ABP .
Genotoxicity Studies
ABP is a known genotoxic compound, and its metabolites are implicated in DNA damage leading to carcinogenesis. Studies on heterocyclic aromatic amines (HAAs), which include ABP, focus on their formation during high-temperature cooking and their metabolic activation, which is critical for understanding their mutagenic and carcinogenic potential .
Analytical Chemistry
The development of analytical methods for detecting ABP metabolites is essential for monitoring exposure to this compound. High-resolution mass spectrometry is used in DNA adductomics to screen for known and unknown DNA adducts, including those formed by ABP, in biological samples .
Biomarker Development
Identifying biomarkers for ABP exposure is crucial for epidemiological studies linking environmental exposures to health outcomes. Research in this area aims to establish long-lived biomarkers that can be used in molecular epidemiology studies to assess the role of HAAs, including ABP, in health risk .
Mechanism of Action
Target of Action
The primary target of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt, also known as sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate, is DNA . This compound is known to interact with DNA, causing DNA damage .
Mode of Action
The compound interacts with DNA, leading to the formation of DNA adducts . These adducts are formed when the compound covalently binds to DNA, leading to mutations and DNA damage .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the formation of reactive oxygen species during its metabolism . This leads to DNA damage, which is thought to be mediated by the formation of DNA adducts .
Pharmacokinetics
It is known that the compound is slightly soluble in cold water, but readily soluble in hot water . This solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt is DNA damage, which can lead to mutations and potentially cancer . In fact, exposure to this compound has been linked to bladder cancer in humans and dogs .
Action Environment
The action of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt can be influenced by environmental factors. For instance, it is a major environmental carcinogen found mainly in cigarette smoke . Therefore, exposure to cigarette smoke can increase the risk of DNA damage caused by this compound .
Safety and Hazards
4-Aminobiphenyl, a component of the compound, is considered a potential occupational carcinogen . Exposure can occur through contact with chemical dyes and from inhalation of cigarette smoke . Due to its carcinogenic effects, commercial production of 4-aminobiphenyl ceased in the United States in the 1950s .
properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUCVIKNNGTAE-LXLGGMPYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NNaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746989 |
Source


|
| Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116490-30-3 |
Source


|
| Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

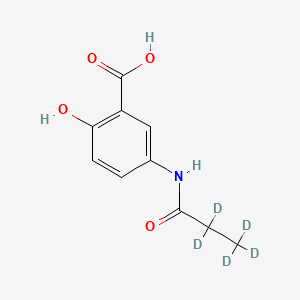
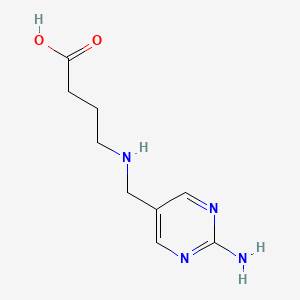



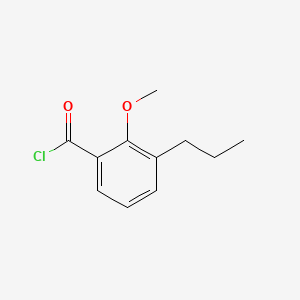
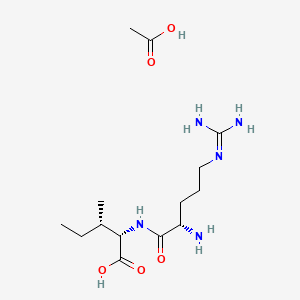
![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)
